molecular formula C27H28N2O5 B13388408 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid

Cat. No.: B13388408
M. Wt: 460.5 g/mol
InChI Key: KKUPBFMKUPMFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino acids during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This reaction forms the Fmoc-protected amino acid, which can then be further reacted with other reagents to introduce the phenylmethoxymethylamino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise addition of protective groups and other functional groups to the amino acid backbone. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Piperidine for Fmoc deprotection

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the amino acid .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butoxycarbonyl (Boc) group.

    Fmoc-Gly-OH: Fmoc-protected glycine.

    Fmoc-Ala-OH: Fmoc-protected alanine.

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid is unique due to the presence of both the Fmoc and phenylmethoxymethylamino groups, which provide additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly valuable in complex peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPBFMKUPMFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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